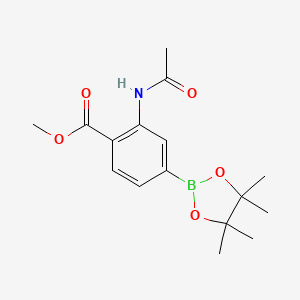

2-Acétamido-4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)benzoate de méthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organic compound with the molecular formula C16H22BNO5. It is a boronic ester derivative, which is often used in organic synthesis and medicinal chemistry due to its unique chemical properties .

Applications De Recherche Scientifique

Medicinal Chemistry

1. Arginase Inhibition

One of the significant applications of this compound lies in its role as an arginase inhibitor. Arginase is an enzyme involved in the urea cycle and plays a crucial role in regulating nitric oxide production. Inhibitors of arginase can have therapeutic potential in treating conditions such as cancer and cardiovascular diseases. Research indicates that derivatives of methyl 2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate have shown promise in inhibiting arginase activity effectively .

2. Prodrug Development

The compound has been investigated for its potential as a prodrug. In drug design, prodrugs are chemically modified drugs that become active only after metabolic conversion. The ester moiety in methyl 2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can be hydrolyzed to release the active drug form upon administration. This property can enhance bioavailability and reduce side effects .

Organic Synthesis

1. Synthetic Intermediates

Methyl 2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate serves as an important intermediate in organic synthesis. Its boronate group allows for various coupling reactions such as Suzuki-Miyaura cross-coupling reactions. This reaction is vital for constructing complex organic molecules used in pharmaceuticals and agrochemicals .

2. Boron Chemistry

The presence of the boronate group also facilitates the development of new boron-based reagents and catalysts. These reagents are essential in various synthetic pathways for forming carbon-carbon bonds and can lead to the development of novel compounds with unique properties .

Research Applications

1. Biochemical Studies

In biochemical research, methyl 2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can be utilized to study enzyme mechanisms and interactions due to its ability to selectively inhibit specific enzymes like arginase. Such studies can provide insights into metabolic pathways and disease mechanisms .

2. Drug Discovery

The compound's structural features make it a candidate for drug discovery programs aimed at developing new therapeutics targeting metabolic disorders or cancers. Its effectiveness as an inhibitor can be evaluated through high-throughput screening methods .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the reaction of 2-acetamido-4-bromobenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires heating to facilitate the formation of the boronic ester .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The reactions are typically carried out under an inert atmosphere to prevent oxidation and other side reactions .

Major Products Formed

The major products formed from these reactions include various substituted benzoates and boronic acids, which are valuable intermediates in organic synthesis and pharmaceutical development .

Mécanisme D'action

The mechanism of action of Methyl 2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves the formation of boronate esters with diols and other nucleophiles. This interaction can modify the structure and function of target molecules, influencing various biochemical pathways. The boronic ester group is particularly effective in inhibiting serine proteases and other enzymes by forming reversible covalent bonds with active site residues .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- 1-Methylpyrazole-4-boronic acid pinacol ester

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid methyl ester

Uniqueness

Methyl 2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to its acetamido group, which enhances its reactivity and specificity in chemical reactions. This functional group allows for additional interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .

Activité Biologique

Methyl 2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS No. 760989-61-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of Methyl 2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is C17H24BNO5, with a molecular weight of 333.19 g/mol. The compound features a boron-containing dioxaborolane moiety which is hypothesized to contribute to its biological activity.

- Microtubule Interaction : Preliminary studies suggest that Methyl 2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate may interact with tubulin and microtubules. Compounds that stabilize microtubules have been shown to exhibit anti-cancer properties by disrupting mitotic processes in cancer cells .

- Enzyme Inhibition : The compound may also act as an inhibitor of certain enzymes involved in cellular signaling pathways. For instance, boron-containing compounds have been studied for their ability to inhibit carbonic anhydrases and other enzymes critical for tumor growth .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Cytotoxicity | Induces apoptosis in cancer cell lines | |

| Microtubule Stabilization | Enhances tubulin polymerization | |

| Enzyme Inhibition | Inhibits carbonic anhydrases |

Case Studies

- Anti-Cancer Activity : A study evaluated the cytotoxic effects of Methyl 2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate on various cancer cell lines. The results indicated significant cell death at micromolar concentrations. The mechanism was linked to the compound's ability to disrupt microtubule dynamics during cell division .

- Neuroprotective Effects : Another investigation focused on the neuroprotective potential of this compound in models of neurodegeneration. It was found to improve neuronal survival and reduce oxidative stress markers in vitro .

- Inhibition of Pathogenic Microbes : Research has also suggested that Methyl 2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate exhibits antibacterial properties against specific strains of bacteria by inhibiting key metabolic pathways .

Propriétés

IUPAC Name |

methyl 2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BNO5/c1-10(19)18-13-9-11(7-8-12(13)14(20)21-6)17-22-15(2,3)16(4,5)23-17/h7-9H,1-6H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDCXANZEXWZEQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OC)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.